N-(3-chloro-4-cyanophenyl)acetamide
Description
N-(3-Chloro-4-cyanophenyl)acetamide is a substituted acetamide featuring a phenyl ring with chlorine at position 3 and a cyano group (-CN) at position 4. For instance, N-(3-chloro-4-hydroxyphenyl)acetamide (compound 4 in ) shares a similar backbone but replaces the cyano group with a hydroxyl (-OH) moiety .
Properties
CAS No. |
22304-33-2 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-8-3-2-7(5-11)9(10)4-8/h2-4H,1H3,(H,12,13) |
InChI Key |
FTXJCLDIIINVFE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)Cl |
Other CAS No. |
22304-33-2 |
Synonyms |
BW 63-307 BW-63-307 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of N-(3-Chloro-4-cyanophenyl)acetamide and Analogs
Notes:
- Positional isomerism (e.g., 2-CN vs. 4-CN) significantly impacts electronic distribution and intermolecular interactions, as seen in .
Physicochemical Properties
- Melting Point: N-(3-chlorophenyl)acetamide melts at 349.8 K () . The cyano substituent likely increases the melting point due to enhanced dipole-dipole interactions.
- Solubility: The cyano group improves solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar halogenated analogs.
- Crystallography: shows that substituents like fluorine and chlorine influence dihedral angles (e.g., 60.5° between aromatic rings in N-(3-chloro-4-fluorophenyl)acetamide) . The planar cyano group may further alter crystal packing and hydrogen-bonding networks.
Preparation Methods
Reaction Mechanism and Reagents
The most direct route involves acetylation of 3-chloro-4-cyanoaniline using acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acetylating agent. A base such as pyridine or triethylamine is typically employed to neutralize hydrochloric acid (HCl) byproducts.
Key Reaction Conditions :
-
Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis of the acetylating agent.
-
Molar Ratio : A 1:1.05 ratio of aniline to acetic anhydride minimizes over-acetylation.
Procedure :
-
Dissolve 3-chloro-4-cyanoaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) under nitrogen atmosphere.
-
Slowly introduce acetic anhydride (1.05 eq) via dropping funnel.
-
Stir at room temperature for 4–6 hours.
-
Quench with ice water, extract with dichloromethane, and dry over sodium sulfate.
-
Purify via recrystallization from ethanol to yield white crystals.
Yield and Purity :
Microwave-Assisted Synthesis
Enhanced Reaction Kinetics
Microwave irradiation accelerates the acetylation by enabling rapid heating and improved energy transfer. This method reduces reaction times from hours to minutes while maintaining high yields.
Optimized Parameters :
-
Power : 150 W
-
Temperature : 100°C
-
Time : 10–15 minutes
Procedure :
-
Combine 3-chloro-4-cyanoaniline, acetic anhydride, and a catalytic amount of DMAP in a microwave vial.
-
Irradiate at 100°C for 12 minutes.
-
Cool, dilute with ethyl acetate, wash with NaHCO₃, and concentrate.
Performance Metrics :
Continuous Flow Synthesis for Industrial Scaling
Process Intensification
Continuous flow reactors enhance scalability and reproducibility by ensuring precise control over residence time and temperature. This method is ideal for large-scale production.
System Configuration :
-
Reactor Type : Tubular reactor with static mixers
-
Flow Rate : 5 mL/min
-
Temperature : 50°C
Procedure :
-
Pump solutions of 3-chloro-4-cyanoaniline (in THF) and acetic anhydride (in THF) into the reactor.
-
Combine streams in a T-mixer, maintaining a 1:1 molar ratio.
-
Pass through a heated reactor zone (50°C, 10 min residence time).
-
Collect effluent, concentrate, and recrystallize.
Industrial Advantages :
-
Throughput : 1 kg/day
-
Purity : >99% (reduced side reactions)
Critical Analysis of Side Reactions and Mitigation
Over-Acetylation and Hydrolysis
Excess acetylating agent or prolonged reaction times can lead to diacetylated byproducts. Hydrolysis of the nitrile group is rare but possible under acidic conditions.
Mitigation Strategies :
-
Stoichiometric Control : Use acetic anhydride in slight excess (1.05 eq).
-
pH Monitoring : Maintain neutral to slightly basic conditions.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
IR (KBr) :
Comparative Evaluation of Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-cyanophenyl)acetamide, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis typically involves amide bond formation between 3-chloro-4-cyanophenylamine and acetyl chloride or acetic anhydride. Key steps include:
- Substrate activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI for efficient amidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics.
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .
- Table 1 : Example reaction conditions for analogous acetamides:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | Acetic anhydride, DMF, 80°C | 65–75 | |
| Purification | Ethanol recrystallization | >90% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm acetamide linkage and substituent positions (e.g., δ 2.1 ppm for CHCO, δ 7.5–8.0 ppm for aromatic protons).
- IR : Strong absorption at ~1650 cm (amide C=O stretch) and ~2240 cm (C≡N stretch).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion ([M+H]) and fragmentation patterns.
- X-ray Diffraction : For crystalline derivatives, SHELX programs refine bond lengths/angles (e.g., SHELXL for small-molecule refinement) .
Q. How do electronic effects of substituents influence the compound’s reactivity?
- The electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups deactivate the phenyl ring, reducing electrophilic substitution.
- Nucleophilic Attack : Amide nitrogen participates in reactions with alkyl halides or acylating agents.
- Hydrolysis : Acidic/basic conditions cleave the acetamide group; stability depends on pH and temperature .
Advanced Research Questions
Q. What strategies resolve crystallographic data contradictions during structure determination?
- High-Resolution Data : Use synchrotron radiation for improved diffraction quality.
- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twin-law parameters .
- Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., cyanophenyl orientation).
- Validation Tools : Check R-factors, residual density maps, and PLATON alerts .
Q. How can computational modeling predict binding interactions in pharmacological studies?
- Docking Simulations : AutoDock Vina or Schrödinger Suite to assess affinity for target proteins (e.g., kinases, receptors).
- QSAR Models : Correlate substituent electronegativity (Cl, CN) with bioactivity using Hammett constants.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. How to address discrepancies in reported biological activity data?
- Assay Standardization :
- Use uniform cell lines (e.g., HeLa for anticancer studies) and positive controls.
- Validate IC values via dose-response curves (triplicate measurements).
- Metabolic Stability : Test hepatic microsome stability to rule out false negatives from rapid degradation.
- Structural Analog Comparison : Compare with N-(3-chloro-4-fluorophenyl)acetamide derivatives, where fluorine’s electronegativity may alter target binding .
Methodological Tables
Table 2 : Comparative Pharmacological Assay Design for Acetamide Derivatives
| Assay Type | Target | Protocol | Key Parameters |
|---|---|---|---|
| Anticancer | MCF-7 cells | MTT assay | 48-h incubation, IC via nonlinear regression |
| Antimicrobial | E. coli ATCC 25922 | Broth microdilution | MIC determination per CLSI guidelines |
Table 3 : Crystallographic Refinement Parameters (Analogous Structures)
| Parameter | Value | Software/Tool |
|---|---|---|
| R-factor | <0.05 | SHELXL |
| Bond Length Accuracy | ±0.01 Å | PLATON |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
